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molecular formula C13H14N2O B8642567 4-(4-Ethylbenzyl)pyridazin-3-ol

4-(4-Ethylbenzyl)pyridazin-3-ol

Cat. No. B8642567
M. Wt: 214.26 g/mol
InChI Key: HFYPBVFXZLHFFY-UHFFFAOYSA-N
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Patent
US07439232B2

Procedure details

To a mixture of 4-(4-ethylbenzyl)-3-methoxy-pyridazine (2.11 g, 9.24 mmol) and chloroform (20 ml), trimethylsilyliodo (1.45 ml, 10.2 mmol) was added and this reaction mixture was stirred at 60° C. for 25 hours. After cooling to room temperature, the reaction mixture was diluted with methanol and concentrated. The resulting residue was purified by silica gel column chromatography (chloroform:methanol=20:1) to give the titled compound (1.36 g, 69%) as a yellow powder.
Quantity
2.11 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
69%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:17]=[CH:16][C:6]([CH2:7][C:8]2[CH:13]=[CH:12][N:11]=[N:10][C:9]=2[O:14]C)=[CH:5][CH:4]=1)[CH3:2].C(Cl)(Cl)Cl>CO>[CH2:1]([C:3]1[CH:4]=[CH:5][C:6]([CH2:7][C:8]2[C:9](=[O:14])[NH:10][N:11]=[CH:12][CH:13]=2)=[CH:16][CH:17]=1)[CH3:2]

Inputs

Step One
Name
Quantity
2.11 g
Type
reactant
Smiles
C(C)C1=CC=C(CC2=C(N=NC=C2)OC)C=C1
Name
Quantity
20 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
this reaction mixture was stirred at 60° C. for 25 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (chloroform:methanol=20:1)

Outcomes

Product
Details
Reaction Time
25 h
Name
Type
product
Smiles
C(C)C1=CC=C(CC=2C(NN=CC2)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.36 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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